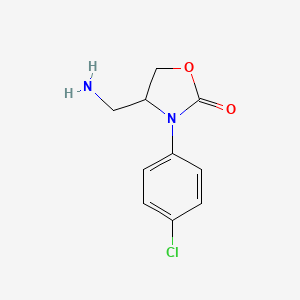

4-(Aminomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Aminomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one, also known as linezolid, is an oxazolidinone antibiotic that is commonly used to treat infections caused by Gram-positive bacteria. Linezolid was first approved by the US Food and Drug Administration (FDA) in 2000 and has since become an important tool in the fight against antibiotic-resistant bacteria. In

Scientific Research Applications

Hydrogen Bonds and π-π Stacking Interactions

Oxazolidin-2-ones are recognized for their role as protective groups for 1,2-amino alcohols and for being employed as chiral auxiliaries. A study explores the crystal structures of oxazolidinecarbohydrazides, revealing insights into weak interactions such as C-H···O, C-H···π, and π-π stacking, which are crucial for understanding molecular assembly and reactivity (Nogueira et al., 2015).

Reaction with β-Amino Alcohols

Research into the reaction of β-amino alcohols with 1,1′-carbonyldiimidazole shows that oxazolidin-2-ones are formed from N-H, N-methyl, and N-arylmethyl derivatives, underlining the influence of nitrogen substituents on reaction outcomes. This reaction mechanism is pivotal for designing synthetic pathways for various organic compounds (Cutugno et al., 2001).

N-Aminomethylation and Ring Closure

The N-aminomethylation of specific oxazolidin-2-ones leads to intramolecular ring closure, resulting in chloromethyl3-oxohexahydroimidazo[1,5-c]oxazol-ium chlorides. This process is significant for the synthesis of complex heterocyclic structures, which are of interest in the development of new materials and pharmaceuticals (Korepin et al., 2015).

Evans Auxiliary Modification

An important modification of the Evans auxiliary involves oxazolidin-2-ones, highlighting their role in asymmetric synthesis. The study demonstrates how these compounds can be employed in various organic transformations, contributing to the field of asymmetric synthesis and chiral molecule production (Hintermann & Seebach, 1998).

Mechanism of Monoamine Oxidase Inactivation

Although focusing on the biological activity was not requested, it's worth noting that oxazolidin-2-ones have been studied for their potential mechanism of action in inactivating monoamine oxidase (MAO), providing insights into drug design and the development of therapeutic agents (Gates & Silverman, 1989).

properties

IUPAC Name |

4-(aminomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O2/c11-7-1-3-8(4-2-7)13-9(5-12)6-15-10(13)14/h1-4,9H,5-6,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGTWMRUCFCOWFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=O)O1)C2=CC=C(C=C2)Cl)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Aminomethyl)-3-(4-chlorophenyl)-1,3-oxazolidin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)-N-(o-tolyl)piperazine-1-carboxamide](/img/structure/B2876795.png)

![N-(3,4-dimethylphenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2876796.png)

![N-(2-phenylethyl)-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide](/img/structure/B2876799.png)

![2-Chloro-4-fluoro-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]benzamide](/img/structure/B2876801.png)

![8-[(2R,3S,4S,5R,6S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/no-structure.png)